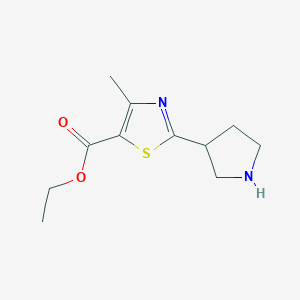

Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is a pharmaceutical intermediate . It is used in the preparation of the xanthine oxidase inhibitor febuxostat, which is used in the treatment of hyperuricaemia and gout . It is also used in the synthesis of novel thiazolyl α-aminophosphonates .

Synthesis Analysis

The synthesis of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate involves several steps . The compound is synthesized from ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, which is transformed into 5-substituted 2-aminothiazolo.Molecular Structure Analysis

The molecular structure of ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is complex . It includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis

Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate undergoes various chemical reactions . For instance, it can be transformed into 5-substituted 2-aminothiazolo.Physical And Chemical Properties Analysis

Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate has a molecular weight of 290.81 . It is a powder at room temperature . Its InChI Code is 1S/C12H18N2O2S.ClH/c1-3-16-12(15)11-8(2)14-10(17-11)6-9-4-5-13-7-9;/h9,13H,3-7H2,1-2H3;1H .Applications De Recherche Scientifique

Antibacterial Applications

Thiazole derivatives, including Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate, have shown promising antibacterial properties. The compound’s ability to interfere with bacterial cell wall synthesis and protein production makes it a candidate for developing new antibacterial agents. Its efficacy against various bacterial strains could lead to treatments for infections that are resistant to current antibiotics .

Antifungal Activity

Similar to its antibacterial applications, this compound also exhibits antifungal activity. It can be used to target pathogenic fungi, offering potential for the treatment of fungal infections. Researchers have synthesized compounds with the thiazole ring to evaluate their biological activities against fungal strains such as A. niger, Fusarium oxisporum, and Rhizopus oryzae .

Anti-inflammatory Properties

Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate has been identified to possess anti-inflammatory properties. This makes it useful in the research of chronic inflammatory diseases and could contribute to the development of new anti-inflammatory medications .

Antitumor Potential

The thiazole ring is a common feature in many compounds with antitumor activity. This compound’s structure allows it to interact with various biological targets, potentially inhibiting tumor growth and proliferation. It could serve as a lead compound in cancer research, particularly in the synthesis of chemotherapeutic agents .

Antidiabetic Effects

Thiazole derivatives have been explored for their antidiabetic effects, with some compounds showing the ability to modulate blood sugar levels. Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate may contribute to this line of research, providing insights into new treatments for diabetes .

Antiviral Research

The compound’s structural features may also lend it antiviral properties. It could be used in the study of viral replication mechanisms and the development of antiviral drugs. Its potential applications in this field are significant, given the ongoing need for effective treatments against emerging viral infections .

Antioxidant Capabilities

Research into antioxidants is crucial for understanding cellular damage and aging. Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate could be investigated for its antioxidant properties, which may protect cells from oxidative stress and contribute to the development of anti-aging therapies .

Neuroprotective Research

Compounds with neuroprotective effects are valuable in the study of neurodegenerative diseases. This compound’s ability to protect neuronal cells from damage could lead to advancements in treating conditions like Alzheimer’s and Parkinson’s disease .

Safety and Hazards

Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is classified as a warning substance . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302+P352) .

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, but the specific pathways influenced by this compound are yet to be determined .

Propriétés

IUPAC Name |

ethyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-3-15-11(14)9-7(2)13-10(16-9)8-4-5-12-6-8/h8,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNWCGKAZOTUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2CCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488746.png)

![{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol](/img/structure/B1488749.png)

![N-(butan-2-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1488750.png)

![N-[(piperidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488766.png)